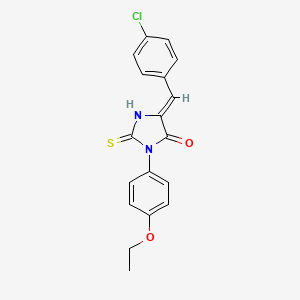
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HI-6, is a chemical compound that has been extensively studied for its potential use as an antidote for nerve agent poisoning. In
作用机制
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Nerve agents bind to acetylcholinesterase and prevent it from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the nervous system. This can result in overstimulation of the nervous system and can lead to symptoms such as convulsions, respiratory failure, and death. 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by binding to the nerve agent molecule and breaking the bond between the nerve agent and acetylcholinesterase, allowing the enzyme to function normally and break down acetylcholine.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to be effective in reversing the effects of nerve agent poisoning in animal models. It has been shown to improve respiratory function, reduce convulsions, and improve survival rates. 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potential use as an antidote for nerve agent poisoning. It has been shown to be effective in animal models and has been approved for use in human clinical trials. However, one limitation of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its limited availability and high cost. It is also important to note that 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has not been approved for use in humans by the FDA.
未来方向
There are several future directions for 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone research. One area of interest is the development of more effective and affordable synthesis methods for 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. Another area of interest is the development of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogs that may be more effective in treating nerve agent poisoning. Additionally, there is ongoing research into the use of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other antidotes for nerve agent poisoning to improve treatment outcomes. Finally, there is interest in exploring the potential use of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in other applications, such as the treatment of organophosphate pesticide poisoning.
合成方法
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with methyl iodide and 1,3-dibromopropane. The final step involves the reaction of the resulting compound with sodium hydroxide to yield 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone.
科学研究应用
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an antidote for nerve agent poisoning. It works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Reactivation of acetylcholinesterase allows for the breakdown of acetylcholine, which is essential for normal nerve function. 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to be effective in treating nerve agent poisoning in animal models and has been approved for use in human clinical trials.
属性
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3S/c1-15-11(17)8(14-12(15)19)4-6-3-7(13)10(16)9(5-6)18-2/h3-5,16H,1-2H3,(H,14,19)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRSBZBEUSHOD-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)
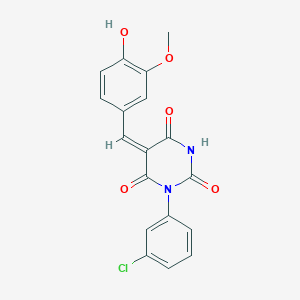
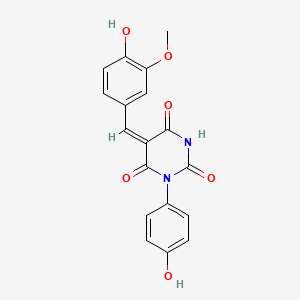
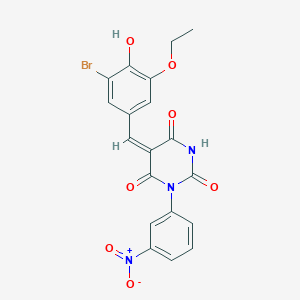

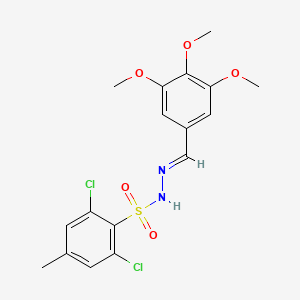
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916138.png)
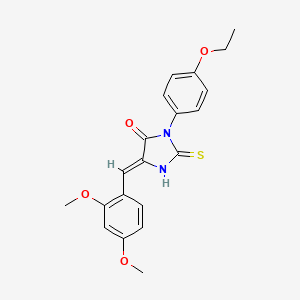
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916155.png)
